Cas no 1093733-24-4 (N-Biotinyl D-erythro-Sphingosine-1-phosphate)

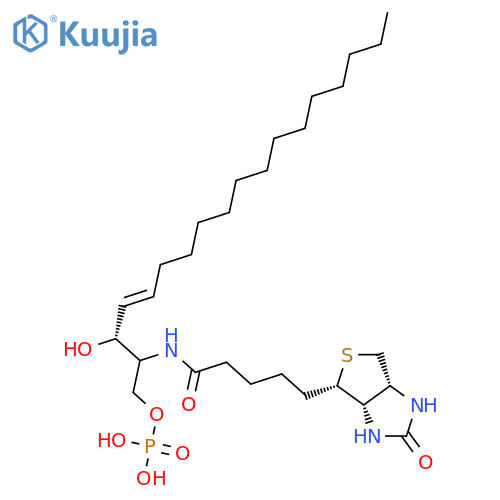

1093733-24-4 structure

商品名:N-Biotinyl D-erythro-Sphingosine-1-phosphate

CAS番号:1093733-24-4

MF:C28H52N3O7PS

メガワット:605.767148017883

CID:1004214

N-Biotinyl D-erythro-Sphingosine-1-phosphate 化学的及び物理的性質

名前と識別子

-

- N-Biotinyl D-erythro-Sphingosine-1-phosphate

- [(E,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate

-

計算された属性

- せいみつぶんしりょう: 605.32600

じっけんとくせい

- PSA: 199.31000

- LogP: 5.73360

N-Biotinyl D-erythro-Sphingosine-1-phosphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B397810-10mg |

N-Biotinyl D-erythro-Sphingosine-1-phosphate |

1093733-24-4 | 10mg |

$ 1194.00 | 2023-04-18 | ||

| TRC | B397810-5mg |

N-Biotinyl D-erythro-Sphingosine-1-phosphate |

1093733-24-4 | 5mg |

$ 620.00 | 2023-04-18 | ||

| TRC | B397810-1mg |

N-Biotinyl D-erythro-Sphingosine-1-phosphate |

1093733-24-4 | 1mg |

$ 155.00 | 2023-04-18 |

N-Biotinyl D-erythro-Sphingosine-1-phosphate 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1093733-24-4 (N-Biotinyl D-erythro-Sphingosine-1-phosphate) 関連製品

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬